molecular formula C18H18N2O3S B2816911 N-(4-ethyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide CAS No. 892854-85-2

N-(4-ethyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide

Cat. No.: B2816911
CAS No.: 892854-85-2
M. Wt: 342.41
InChI Key: UAONGMQLDRAJES-UHFFFAOYSA-N
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Description

N-(4-ethyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide is a chemical compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide typically involves the reaction of 4-ethyl-1,3-benzothiazol-2-amine with 3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amine derivatives.

    Substitution: Substituted benzamides with different functional groups.

Scientific Research Applications

N-(4-ethyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Catalysis: The compound serves as a catalyst in various organic reactions, including cross-coupling and polymerization reactions.

Mechanism of Action

The mechanism of action of N-(4-ethyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. For example, it may inhibit the activity of kinases or proteases involved in cancer cell proliferation. In material science, the compound’s electronic properties enable it to function as an efficient semiconductor or light-emitting material.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-ethyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide
  • N-(4-ethyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide
  • N-(4-ethyl-1,3-benzothiazol-2-yl)butanamide

Uniqueness

N-(4-ethyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide is unique due to its specific substitution pattern on the benzamide ring, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with molecular targets, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-(4-ethyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c1-4-11-6-5-7-15-16(11)19-18(24-15)20-17(21)12-8-13(22-2)10-14(9-12)23-3/h5-10H,4H2,1-3H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAONGMQLDRAJES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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